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Compound of Interest

Compound Name: M617 TFA

Cat. No.: B10787829 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of the synthetic peptide

M617 for the galanin receptor subtypes 1 (GAL1) and 2 (GAL2). The information presented

herein is intended to support research and drug development efforts targeting the galaninergic

system.

Binding Affinity of M617 for GAL1 and GAL2
Receptors
The inhibitory constant (Ki) is a measure of the binding affinity of a ligand for a receptor. A lower

Ki value indicates a higher binding affinity. M617 exhibits a notable selectivity for the GAL1

receptor over the GAL2 receptor. The Ki values are summarized in the table below.

Ligand Receptor Ki (nM)

M617 GAL1 0.23[1]

M617 GAL2 5.71[1]

Table 1: Ki values of M617 for human GAL1 and GAL2 receptors.

Experimental Protocol: Determination of Ki Values

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b10787829?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC4761093/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4761093/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10787829?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The Ki values of M617 for GAL1 and GAL2 receptors were determined using a competitive

radioligand binding assay. This method measures the ability of an unlabeled compound (M617)

to displace a radiolabeled ligand from its receptor. The following protocol is a representative

example of the methodology employed.

Materials and Reagents
Cell Lines: Human embryonic kidney (HEK293) cells stably expressing either human GAL1

or GAL2 receptors.

Radioligand: [¹²⁵I]-porcine galanin or other suitable radiolabeled galanin receptor

agonist/antagonist.

Unlabeled Ligand: M617.

Membrane Preparation Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA, and

protease inhibitors.

Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA).

Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).

Scintillation Cocktail.

Glass fiber filters.

Experimental Workflow
The overall workflow for the competitive radioligand binding assay is depicted below.
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A simplified workflow of the competitive radioligand binding assay.

Step-by-Step Procedure
Membrane Preparation:

HEK293 cells expressing either GAL1 or GAL2 receptors are harvested.

The cells are homogenized in ice-cold membrane preparation buffer.

The homogenate is centrifuged to pellet the cell membranes.

The membrane pellet is washed and resuspended in binding buffer to a specific protein

concentration.

Competitive Binding Assay:

In a 96-well plate, the cell membranes are incubated with a fixed concentration of the

radioligand (e.g., [¹²⁵I]-porcine galanin).

Increasing concentrations of unlabeled M617 are added to the wells to compete with the

radioligand for binding to the receptors.

Non-specific binding is determined in the presence of a high concentration of unlabeled

galanin.
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The plate is incubated at room temperature for a defined period (e.g., 60-90 minutes) to

reach equilibrium.

Separation and Detection:

The incubation is terminated by rapid filtration through glass fiber filters, which trap the

membranes with bound radioligand.

The filters are washed with ice-cold wash buffer to remove unbound radioligand.

The radioactivity retained on the filters is measured using a gamma counter.

Data Analysis:

The data are analyzed using non-linear regression to determine the IC50 value of M617,

which is the concentration that inhibits 50% of the specific binding of the radioligand.

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki =

IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its

dissociation constant.

Signaling Pathways of GAL1 and GAL2 Receptors
GAL1 and GAL2 are G-protein coupled receptors (GPCRs) that mediate the physiological

effects of galanin. Upon ligand binding, they activate distinct intracellular signaling cascades.

GAL1 Receptor Signaling Pathway
The GAL1 receptor primarily couples to Gi/o proteins. Activation of GAL1 leads to the inhibition

of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The βγ-

subunits of the G-protein can also activate G-protein-coupled inwardly rectifying potassium

(GIRK) channels.
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Simplified signaling pathway of the GAL1 receptor.

GAL2 Receptor Signaling Pathway
The GAL2 receptor is primarily coupled to Gq/11 proteins.[2] Activation of GAL2 stimulates

phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂)

into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular

calcium (Ca²⁺), and DAG activates protein kinase C (PKC).[2]
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Simplified signaling pathway of the GAL2 receptor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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